molecular formula C8H12N2O4 B13402524 Cyclo(-L-Ala-L-Glu)

Cyclo(-L-Ala-L-Glu)

Cat. No.: B13402524
M. Wt: 200.19 g/mol
InChI Key: GWFWPFQFBPEFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(-L-Ala-L-Glu) is a cyclic dipeptide composed of L-alanine and L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(-L-Ala-L-Glu) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. For instance, the linear dipeptide L-alanyl-L-glutamic acid can be cyclized under acidic or basic conditions to form the cyclic dipeptide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Cyclo(-L-Ala-L-Glu) often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of cyclic dipeptides. The process involves the stepwise assembly of the peptide chain on a solid support, followed by cyclization and cleavage from the resin.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-L-Ala-L-Glu) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the cyclic dipeptide, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Cyclo(-L-Ala-L-Glu) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of Cyclo(-L-Ala-L-Glu) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Cyclo(-L-Ala-L-Glu) can be compared with other cyclic dipeptides such as Cyclo(-L-Pro-L-Tyr) and Cyclo(-L-Val-L-Phe) While these compounds share a similar cyclic structure, they differ in their amino acid composition, leading to unique biological activities and applications

List of Similar Compounds

  • Cyclo(-L-Pro-L-Tyr)
  • Cyclo(-L-Val-L-Phe)
  • Cyclo(-L-Leu-L-Ile)

Properties

IUPAC Name

3-(5-methyl-3,6-dioxopiperazin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4-7(13)10-5(8(14)9-4)2-3-6(11)12/h4-5H,2-3H2,1H3,(H,9,14)(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFWPFQFBPEFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.